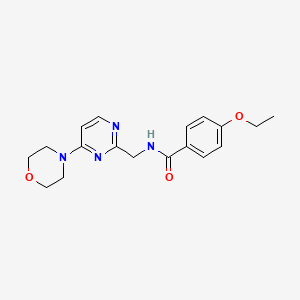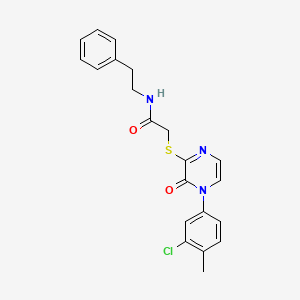![molecular formula C15H22N2O4 B2873518 (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid CAS No. 52634-65-8](/img/structure/B2873518.png)
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid, also known as Gabapentin, is a synthetic compound that was initially developed as an anticonvulsant drug. It has since been found to have a wide range of therapeutic applications, including the treatment of neuropathic pain, anxiety disorders, and restless leg syndrome. Gabapentin is a GABA analog, which means it mimics the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. In
Applications De Recherche Scientifique
Biotechnological Synthesis
One notable application of chemical compounds closely related to (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid is their potential in biotechnological synthesis. For instance, the biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources has been explored as a green chemical solution. This approach utilizes biotechnological routes to produce 2-HIBA, which serves as an essential building block for polymer synthesis. This process potentially replaces conventional chemical synthesis routes and petrochemicals as carbon sources, highlighting the importance of such chemical compounds in developing sustainable industrial processes (Rohwerder & Müller, 2010).
Chemical Synthesis and Optimization
The chemical synthesis and optimization of related compounds have been extensively studied, providing a foundation for the synthesis of (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid. Research into the synthesis of 2-oxo-4-phenylbutanoic acid, a compound with potential as a substrate for producing angiotensin-converting enzyme (ACE) inhibitor drug precursors, showcases the importance of optimizing reaction conditions to achieve high yields. Such studies contribute to the pharmaceutical industry by improving the synthesis of drug precursors, thereby enhancing drug development and manufacturing processes (Ahmad, Oh, & Shukor, 2011).
Pharmaceutical Intermediates
Compounds analogous to (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid serve as key intermediates in the synthesis of pharmaceuticals. For example, the enantioselective synthesis of (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, a crucial intermediate in creating the renin inhibitor Aliskiren, illustrates the compound's role in developing therapeutically significant medications. This research emphasizes the compound's utility in synthesizing highly selective pharmaceutical agents, highlighting its significance in medicinal chemistry (Andrushko et al., 2008).
Environmental Analysis
Furthermore, related chemical compounds are used in environmental analysis, particularly in the study of microcystins (MCs), a family of cyclic hepatotoxic peptides found in water bodies. The oxidation of MCs to form 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB) is a crucial analytical technique for quantifying total MCs in environmental samples. This method provides a sensitive and accurate means of evaluating the presence of MCs, thereby aiding in water quality monitoring and environmental protection (Wu et al., 2009).
Propriétés
IUPAC Name |
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10(2)13(14(18)19)17-15(20)16-9-8-11-4-6-12(21-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3,(H,18,19)(H2,16,17,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVDGVZGVCLMGO-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NCCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)NCCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)
![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)


![N-(4-isopropylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2873449.png)

![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873453.png)

